6,6-Dichlorohexyl(methyl)silane

Beschreibung

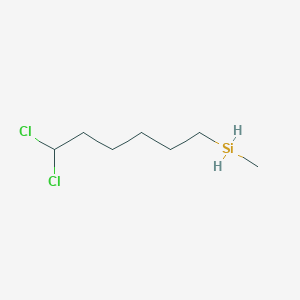

6,6-Dichlorohexyl(methyl)silane is an organosilicon compound characterized by a hexyl chain substituted with two chlorine atoms at the 6th carbon position and a methyl group bonded to the silicon atom. Its molecular structure (C₇H₁₅Cl₂Si) combines hydrophobic alkyl chains with reactive chlorosilane groups, enabling applications in surface modification, polymer reinforcement, and corrosion protection.

Eigenschaften

IUPAC Name |

6,6-dichlorohexyl(methyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Cl2Si/c1-10-6-4-2-3-5-7(8)9/h7H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBAMXPHCOMXFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH2]CCCCCC(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Systems and Reaction Conditions

The reaction employs two platinum-based catalysts:

-

Speier’s catalyst (hexachloroplatinic acid, H₂PtCl₆), which operates at 60–80°C in anhydrous ether.

-

Platinum cyclovinylmethylsiloxane complex , which offers higher selectivity at milder temperatures (40–60°C).

The general reaction scheme is:

Key parameters include:

Yield and Selectivity

Under optimized conditions, the anti-Markovnikov adduct forms with 85–90% yield . Side products, such as oligomeric siloxanes, are suppressed by maintaining stoichiometric control and rapid quenching.

Chlorination of Hexyl(methyl)silane Precursors

Chlorination introduces terminal chlorine atoms to a preformed hexyl(methyl)silane backbone. This two-step approach first synthesizes hexyl(methyl)silane, followed by selective dichlorination.

Synthesis of Hexyl(methyl)silane

Hexyl(methyl)silane is prepared via Grignard reagent coupling :

Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields hexyl(methyl)silane.

Dichlorination Using N-Chlorosuccinimide (NCS)

The chlorination step employs NCS under photochemical conditions:

The reaction proceeds via radical intermediates, achieving 75–80% yield of this compound.

Magnesium-Mediated Coupling Reactions

A solventless, one-step method adapted from cyclohexyl silane synthesis utilizes magnesium powder to facilitate silicon-carbon bond formation.

Reaction Setup and Optimization

-

Reactants : Methyltrimethoxy silane (CH₃Si(OCH₃)₃), 6-chlorohexyl halide (X = Cl, Br, I), and magnesium powder.

-

Conditions : Nitrogen atmosphere, reflux at 80–100°C for 8 hours.

The reaction mechanism involves in situ generation of a Grignard-like species:

Analyse Chemischer Reaktionen

Types of Reactions: 6,6-Dichlorohexyl(methyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkoxides.

Hydrosilylation: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes or alkynes, forming new carbon-silicon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes with different substituents.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alcohols. These reactions are typically carried out under mild conditions.

Hydrosilylation: Catalysts such as platinum or rhodium complexes are used, and the reactions are conducted at moderate temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.

Major Products:

Substitution Reactions: Products include silanols, silamines, and siloxanes.

Hydrosilylation: Products are organosilicon compounds with new carbon-silicon bonds.

Oxidation and Reduction: Products include silanols and reduced silanes.

Wissenschaftliche Forschungsanwendungen

6,6-Dichlorohexyl(methyl)silane has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Utilized in the development of drug delivery systems and as a component in medical devices.

Industry: Applied in the production of silicone-based materials, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 6,6-Dichlorohexyl(methyl)silane involves the reactivity of the silicon atom and the chlorine substituents. The silicon atom can form stable bonds with various organic and inorganic groups, while the chlorine atoms can be readily substituted, allowing for the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Steric Effects : The hexyl chain in this compound reduces reactivity compared to smaller analogs like methyldichlorosilane, which reacts rapidly with moisture to form silicones .

- Hydrophobicity : Long alkyl chains (e.g., hexyl) improve compatibility with organic polymers, as seen in cellulose-PMMA composites modified with octyltriethoxysilane .

- Functional Groups : Phenyl substituents (e.g., in Trichloro(6-phenylhexyl)silane) enhance thermal stability and adhesion in coatings , whereas methyl groups prioritize cost-effective silicone production .

Corrosion Protection

Hybrid silane coatings incorporating methyl or ethyl groups (e.g., poly(methyl methacrylate-co-MAPTMS)) demonstrate superior corrosion resistance on aluminum alloys. The hexyl chain in this compound may similarly act as a barrier against ionic penetration, though its efficacy would depend on crosslink density and substrate adhesion .

Polymer Reinforcement

Silanes with methacryloxy groups (e.g., (3-methacryloxypropyl)methyldimethoxysilane) are widely used to reinforce PMMA in dental resins. The dichlorohexyl variant could serve as a coupling agent for hydrophobic polymers, leveraging its alkyl chain for improved dispersion .

Biologische Aktivität

6,6-Dichlorohexyl(methyl)silane is a silane compound that has garnered interest due to its unique chemical structure and potential biological activities. Silanes are known for their versatility in various applications, including as coupling agents, surface modifiers, and in the synthesis of silicone polymers. This article delves into the biological activity of this compound, examining its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a hexyl chain substituted with two chlorine atoms at the sixth position and a methyl group attached to the silicon atom.

Case Studies

- Antibacterial Activity : Research indicates that silanes can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

- Fungal Inhibition : Silanes have also been evaluated for their antifungal properties. Compounds with similar structures exhibited activity against fungi such as Candida albicans, suggesting that this compound may possess similar capabilities .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any bioactive compound. The toxicity of silanes can vary significantly based on their structure and functional groups.

- Cell Lines Tested : In vitro studies typically utilize human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3) to assess cytotoxic effects.

- Findings : Compounds structurally related to this compound revealed varying degrees of toxicity. For example, some showed lower cytotoxicity in BALB/c 3T3 cells compared to HaCat cells, indicating a selective action that could be beneficial for therapeutic applications .

The biological activity of silanes like this compound may be attributed to their ability to interact with microbial cell membranes and inhibit essential cellular processes.

- Binding Interactions : Molecular docking studies suggest that these compounds can form hydrogen bonds with key residues in bacterial enzymes such as DNA gyrase, which is vital for bacterial DNA replication . This interaction may lead to the inhibition of bacterial growth and viability.

Pharmacokinetic Properties

Understanding the pharmacokinetics of silane compounds is essential for their potential therapeutic use. Key parameters include:

- Absorption : The lipophilic nature of silanes can enhance their absorption through biological membranes.

- Distribution : Due to their structural characteristics, they may distribute widely in tissues.

- Metabolism : The metabolic pathways for silanes often involve hydrolysis and conjugation reactions.

- Excretion : Renal excretion is typically the primary route for elimination.

Q & A

Basic Questions

Q. What analytical techniques are recommended for characterizing the structural and chemical purity of 6,6-Dichlorohexyl(methyl)silane?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of methyl and dichlorohexyl groups. Compare chemical shifts with analogous silanes (e.g., dichloromethylphenylsilane) to validate substituent positions .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity by isolating the compound from byproducts (e.g., unreacted precursors or hydrolysis products). Calibrate retention times against known standards .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify Si-Cl (600–800 cm) and Si-C (1250–1280 cm) stretching vibrations to confirm functional groups .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodology :

- Stepwise Chlorination : Introduce chlorine atoms sequentially to the hexyl chain under controlled conditions (e.g., using SOCl or PCl) to avoid over-chlorination .

- Purification via Fractional Distillation : Separate the target compound from unreacted silanes or chlorinated intermediates using boiling point differences (refer to CRC Handbook data for analogous dichlorosilanes) .

- Inert Atmosphere Handling : Conduct reactions under nitrogen/argon to prevent hydrolysis of Si-Cl bonds, which can generate silanol byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of the dichlorohexyl and methyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Comparative Kinetic Studies : Compare reaction rates with simpler silanes (e.g., dichlorodimethylsilane) in model reactions (e.g., hydrosilylation). Use Arrhenius plots to determine activation energy differences .

- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density around the silicon atom and predict nucleophilic attack sites .

- Steric Parameter Analysis : Measure Tolman cone angles or use X-ray crystallography (if feasible) to quantify steric hindrance from the hexyl chain .

Q. What experimental strategies can resolve contradictions in reported mechanisms for silane-mediated reductions involving this compound?

- Methodology :

- Isotopic Labeling : Use deuterated substrates (e.g., DO) to track hydrogen transfer pathways during reductions. Compare kinetic isotope effects (KIEs) with proposed mechanisms .

- Radical Trapping Experiments : Add inhibitors (e.g., TEMPO) to test for free-radical intermediates in reduction reactions. Monitor reaction progress via GC or H NMR .

- Cross-Validation with Analogous Silanes : Replicate studies using trichlorosilane or dichlorodiphenylsilane to isolate substituent-specific effects .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodology :

- Controlled Hydrolysis Experiments : Expose the compound to buffered solutions (pH 2–12) and monitor Si-Cl bond cleavage via conductivity measurements or HPLC .

- Activation Energy Determination : Use Arrhenius analysis of hydrolysis rates at multiple temperatures to extrapolate stability under ambient conditions .

- Comparative Studies : Benchmark against hydrolytically stable silanes (e.g., aryl-substituted dichlorosilanes) to identify structural determinants of stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported Si-Cl bond dissociation energies (BDEs) for this compound?

- Methodology :

- Re-evaluate Experimental Conditions : Ensure BDE measurements are conducted under identical conditions (e.g., solvent, temperature). Discrepancies may arise from solvent polarity effects or competing side reactions .

- Theoretical vs. Experimental Alignment : Compare experimental BDEs with DFT-calculated values. Adjust computational models (e.g., basis sets, solvation models) to minimize deviations .

- Critical Literature Review : Cross-reference studies on structurally similar silanes (e.g., dichlorodimethylsilane) to identify systematic errors in measurement techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.